![molecular formula C9H15NO4 B2412709 1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one CAS No. 2361608-41-3](/img/structure/B2412709.png)
1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one, also known as 3R-morpholino-2-en-1-one, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis.
Mécanisme D'action
The mechanism of action of 1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one is not well understood. However, it has been proposed that the compound exerts its biological activity by modulating the activity of enzymes and receptors involved in various cellular processes. For instance, it has been suggested that 1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one inhibits the activity of protein tyrosine phosphatase 1B by binding to its catalytic site and blocking its enzymatic activity.
Biochemical and Physiological Effects:
1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one has been reported to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been found to possess anti-inflammatory and analgesic activities by inhibiting the production of pro-inflammatory cytokines and prostaglandins. Moreover, 1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one has been shown to regulate glucose homeostasis by inhibiting the activity of protein tyrosine phosphatase 1B.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one is its ease of synthesis and availability. The compound can be synthesized in a few steps from commercially available starting materials. Moreover, 1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one exhibits a broad range of biological activities, making it a versatile tool for studying various cellular processes. However, one of the limitations of the compound is its poor solubility in aqueous media, which can hinder its use in certain experimental setups.
Orientations Futures
There are several future directions for the research on 1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one. One possible direction is to investigate the compound's potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and diabetes. Another direction is to explore the structure-activity relationship of the compound and its derivatives to gain insights into the mechanism of action and to develop more potent and selective inhibitors of protein tyrosine phosphatase 1B. Moreover, the use of 1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one as a building block for the synthesis of novel biologically active compounds can also be explored.
Méthodes De Synthèse
The synthesis of 1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one involves the reaction of morpholine with acrolein in the presence of a catalytic amount of acid. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to form the desired product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst.
Applications De Recherche Scientifique
1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit antitumor, anti-inflammatory, and analgesic activities. The compound has also been investigated as a potential inhibitor of protein tyrosine phosphatase 1B, which is a therapeutic target for the treatment of type 2 diabetes and obesity. Moreover, 1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one has been used as a building block for the synthesis of various biologically active compounds.
Propriétés
IUPAC Name |
1-[(3R)-3-[(1R)-1,2-dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-2-9(13)10-3-4-14-6-7(10)8(12)5-11/h2,7-8,11-12H,1,3-6H2/t7-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAXEBROXCQBFG-SFYZADRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOCC1C(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCOC[C@@H]1[C@H](CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

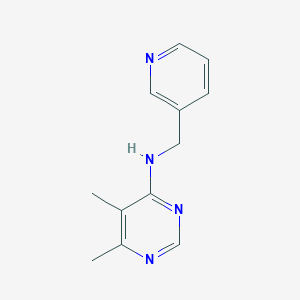

![2-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2412628.png)


![N-(3-fluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2412633.png)
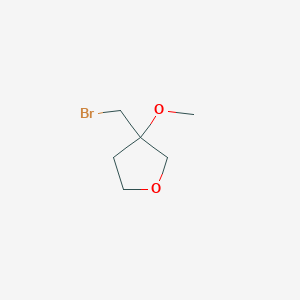
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2412639.png)
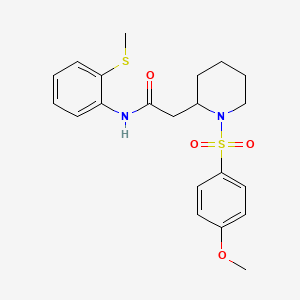
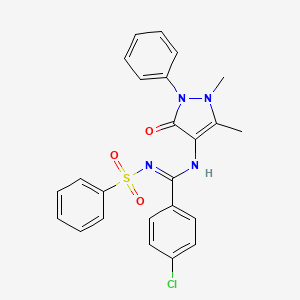
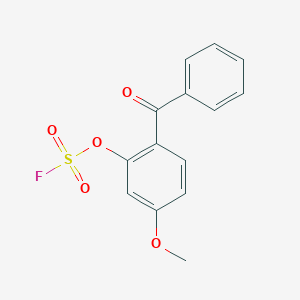


![N-(2-ethylphenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2412648.png)